Cas no 884-68-4 (Allosecurinine)

Allosecurinine structure
Allosecurinine structure
Product name:Allosecurinine
CAS No:884-68-4
MF:C13H15NO2
Molecular Weight:217.263703584671
CID:722971
PubChem ID:267769

Allosecurinine 化学的及び物理的性質

名前と識別子

    • 8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
    • Allosecurinin
    • Phyllochrysine
    • 2-Allosecurinine
    • Allosecurinine
    • Virosecurinine
    • Securinin
    • NSC107414
    • NSC107415
    • Securinine, (-)-
    • Viroallosecurinine
    • 2-Allosecurinine (8CI)
    • Allasecurinine
    • NSC107413
    • (6S,11aS,11bS)-9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one (ACI)
    • Phyllochrysine (6CI, 7CI)
    • Securinan-11-one, (2α)- (ZCI)
    • (-)-Allosecurinine
    • (-)-Phyllochrysine
    • NSC 107415
    • FT-0776207
    • CHEMBL1965517
    • SWZMSZQQJRKFBP-UHFFFAOYSA-N
    • NSC-107414
    • (7beta,9beta)securinan-11-one
    • Securinan-11-one, (2alpha)-
    • Securinan-11-one, (7beta,9beta)-
    • 884-68-4
    • NSC-107415
    • NCI60_000178
    • Securinan-11-one, (2.alpha.)-
    • HMS1607C11
    • AKOS015960902
    • AC-12486
    • BRD-A08521080-001-01-5
    • 1071758-20-7
    • 14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
    • SCHEMBL15426160
    • NCI60_000177
    • F82120
    • NSC326131
    • 14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one
    • Oprea1_546685
    • NCI60_000179
    • 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
    • 1857-30-3
    • Benzofurano[7a,7,6-a,b]indolisin-2(1H)-one, 5a,7,8,9,10,10a,10b,11-octahydro-
    • EN300-295530
    • HMS3373F18
    • NSC 326131
    • NSC-326131
    • XA176463
    • CHEBI:181210
    • DTXSID00859919
    • 14-OXA-7-AZATETRACYCLO[6.6.1.0(1),(1)(1).0(2),?]PENTADECA-9,11-DIEN-13-ONE
    • DA-70715
    • インチ: 1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m1/s1
    • InChIKey: SWZMSZQQJRKFBP-MDZLAQPJSA-N
    • SMILES: O=C1C=C2[C@]3(C[C@@H](C=C2)N2CCCC[C@@H]32)O1

計算された属性

  • 精确分子量: 217.11000
  • 同位素质量: 217.110278721 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 426
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • 分子量: 217.26
  • トポロジー分子極性表面積: 29.5

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ゆうかいてん: 136-138 °C
  • Boiling Point: 459.0±45.0 °C(Predicted)
  • PSA: 29.54000
  • LogP: 1.34290
  • 酸度系数(pKa): 8.29±0.20(Predicted)

Allosecurinine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1251969-5mg
8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
884-68-4 99%
5mg
$295 2024-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5800-100 mg
Allosecurinin
884-68-4 98.00%
100MG
¥19200.00 2022-04-26
ChemScence
CS-0022557-50mg
Allosecurinine
884-68-4 99.73%
50mg
$1650.0 2022-04-26
S e l l e c k ZHONG GUO
S0917-1mg
Allosecurinin
884-68-4 99.87%
1mg
¥1274.25 2023-09-15
MedChemExpress
HY-N2377-10mg
Allosecurinine
884-68-4 99.73%
10mg
¥5500 2023-08-31
MedChemExpress
HY-N2377-50mg
Allosecurinine
884-68-4
50mg
¥16500 2021-07-08
MedChemExpress
HY-N2377-5mg
Allosecurinine
884-68-4 99.73%
5mg
¥3500 2023-08-31
1PlusChem
1P004CLY-10mg
8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
884-68-4 99%
10mg
$666.00 2024-04-20
1PlusChem
1P004CLY-50mg
8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
884-68-4 99%
50mg
$1925.00 2024-04-20
eNovation Chemicals LLC
Y1251969-50mg
8H-6,11b-Methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one,9,10,11,11a-tetrahydro-, (6S,11aS,11bS)-
884-68-4 99%
50mg
$1775 2025-02-19

Allosecurinine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Lithium bromide Solvents: Tetrahydrofuran ;  rt; 8 h, rt
1.2 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 h, rt
2.4 Reagents: Water ;  rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
3.2 Reagents: Sodium bicarbonate
3.3 Reagents: Silica Solvents: Acetone ;  84 h, rt
Reference
Total synthesis of (-)-allosecurinine
Leduc, Andrew B.; et al, Angewandte Chemie, 2008, 47(41), 7945-7948

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ;  72 h, 23 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 23 °C
Reference
Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core
Park, Sangbin ; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  3.5 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Methanesulfonyl chloride ;  30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
2.5 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Tetrahydrofuran ;  rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt
Reference
Investigating Biogenetic Hypotheses of the Securinega Alkaloids: Enantioselective Total Syntheses of Secu'amamine E/ent-Virosine A and Bubbialine
Wehlauch, Robin; et al, Organic Letters, 2017, 19(3), 548-551

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ;  72 h, 23 °C
2.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
2.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 23 °C
Reference
Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core
Park, Sangbin ; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  45 min, 0 °C
1.3 Reagents: Triisopropylsilyl triflate ;  overnight, rt
1.4 Solvents: Diethyl ether ;  rt → -78 °C
1.5 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid ;  5 min, -78 °C; 5 min, -78 °C
1.6 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  3.5 h, reflux
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Reagents: Methanesulfonyl chloride ;  30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
3.5 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine ,  Lithium bromide Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 h, rt
2.4 Reagents: Water ;  rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
3.2 Reagents: Sodium bicarbonate
3.3 Reagents: Silica Solvents: Acetone ;  84 h, rt
Reference
Total synthesis of (-)-allosecurinine
Leduc, Andrew B.; et al, Angewandte Chemie, 2008, 47(41), 7945-7948

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ;  12 h, 23 °C
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  30 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ;  72 h, 23 °C
3.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
3.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 23 °C
Reference
Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core
Park, Sangbin ; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  10 d, rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Ethanol ;  30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, rt
2.3 Reagents: Potassium carbonate ;  30 min, rt
Reference
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 75 °C; 3 h, 75 °C
2.1 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt
Reference
Investigating Biogenetic Hypotheses of the Securinega Alkaloids: Enantioselective Total Syntheses of Secu'amamine E/ent-Virosine A and Bubbialine
Wehlauch, Robin; et al, Organic Letters, 2017, 19(3), 548-551

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Silica Solvents: Acetone ;  84 h, rt
Reference
Total synthesis of (-)-allosecurinine
Leduc, Andrew B.; et al, Angewandte Chemie, 2008, 47(41), 7945-7948

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Tungsten hexacarbonyl Solvents: Dimethylformamide ,  Toluene ;  0.5 h, 140 °C
Reference
Tungsten-Promoted Hetero-Pauson-Khand Cycloaddition: Application to the Total Synthesis of (-)-Allosecurinine
Chirkin, Egor; et al, Synthesis, 2019, 51(9), 2001-2006

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  10 h, 45 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 75 °C; 3 h, 75 °C
3.1 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Tetrahydrofuran ;  rt; 24 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt
Reference
Investigating Biogenetic Hypotheses of the Securinega Alkaloids: Enantioselective Total Syntheses of Secu'amamine E/ent-Virosine A and Bubbialine
Wehlauch, Robin; et al, Organic Letters, 2017, 19(3), 548-551

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  45 min, 0 °C
1.3 Reagents: Triisopropylsilyl triflate ;  overnight, rt
1.4 Solvents: Diethyl ether ;  rt → -78 °C
1.5 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid ;  5 min, -78 °C; 5 min, -78 °C
1.6 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran ;  3.5 h, reflux
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Reagents: Methanesulfonyl chloride ;  30 min, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
3.5 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Ethanol ;  30 min, 0 °C
1.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, rt
1.3 Reagents: Potassium carbonate ;  30 min, rt
Reference
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 h, rt
1.4 Reagents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
2.2 Reagents: Sodium bicarbonate
2.3 Reagents: Silica Solvents: Acetone ;  84 h, rt
Reference
Total synthesis of (-)-allosecurinine
Leduc, Andrew B.; et al, Angewandte Chemie, 2008, 47(41), 7945-7948

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → -78 °C
1.2 Reagents: Triisopropylsilyl triflate ;  5 min, -78 °C; 45 min, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C → rt
2.1 Reagents: Trifluoroacetic acid ;  10 d, rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Ethanol ;  30 min, 0 °C
3.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  1 h, rt
3.3 Reagents: Potassium carbonate ;  30 min, rt
Reference
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  15 min, -78 °C; 30 min, -78 °C → rt
2.1 Catalysts: Tungsten hexacarbonyl Solvents: Dimethylformamide ,  Toluene ;  0.5 h, 140 °C
Reference
Tungsten-Promoted Hetero-Pauson-Khand Cycloaddition: Application to the Total Synthesis of (-)-Allosecurinine
Chirkin, Egor; et al, Synthesis, 2019, 51(9), 2001-2006

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt
Reference
Investigating Biogenetic Hypotheses of the Securinega Alkaloids: Enantioselective Total Syntheses of Secu'amamine E/ent-Virosine A and Bubbialine
Wehlauch, Robin; et al, Organic Letters, 2017, 19(3), 548-551

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.5 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Diastereoselective Synthesis of Allosecurinine and Viroallosecurinine from Menisdaurilide
Bardaji, Gisela G.; et al, Journal of Organic Chemistry, 2008, 73(19), 7657-7662

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3.5 h, 0 °C
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  10 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  15 min, -78 °C; 30 min, -78 °C → rt
3.1 Catalysts: Tungsten hexacarbonyl Solvents: Dimethylformamide ,  Toluene ;  0.5 h, 140 °C
Reference
Tungsten-Promoted Hetero-Pauson-Khand Cycloaddition: Application to the Total Synthesis of (-)-Allosecurinine
Chirkin, Egor; et al, Synthesis, 2019, 51(9), 2001-2006

Allosecurinine Raw materials

Allosecurinine Preparation Products

Allosecurinine 関連文献

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Amadis Chemical Company Limited
(CAS:884-68-4)Allosecurinine
A1040370
Purity:99%/99%
はかる:50mg/100mg
Price ($):192.0/475.0